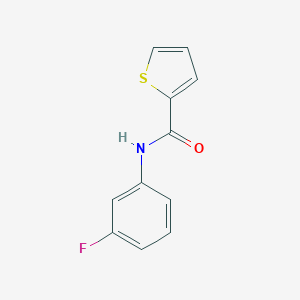
N-(3-fluorophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)thiophene-2-carboxamide, also known as FTY720 or fingolimod, is a synthetic compound that was originally developed as an immunosuppressant drug. However, it has since gained attention for its potential use in treating multiple sclerosis (MS) and other autoimmune diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that works by preventing immune cells from leaving the lymph nodes, thereby reducing inflammation and preventing immune attacks on the body's own tissues.
Mechanism Of Action
N-(3-fluorophenyl)thiophene-2-carboxamide works by binding to S1P receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can reach the target tissue, thereby reducing inflammation and preventing immune attacks. N-(3-fluorophenyl)thiophene-2-carboxamide also has other effects on immune cells, including promoting the survival of regulatory T cells, which can help to suppress autoimmune responses.
Biochemical And Physiological Effects
N-(3-fluorophenyl)thiophene-2-carboxamide has several biochemical and physiological effects, including reducing the number of circulating lymphocytes, altering the expression of cytokines and chemokines, and reducing the production of inflammatory mediators. N-(3-fluorophenyl)thiophene-2-carboxamide can also have effects on the cardiovascular system, including reducing heart rate and blood pressure.
Advantages And Limitations For Lab Experiments
N-(3-fluorophenyl)thiophene-2-carboxamide has several advantages for lab experiments, including its well-established mechanism of action and its ability to modulate immune responses. However, N-(3-fluorophenyl)thiophene-2-carboxamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several potential future directions for research on N-(3-fluorophenyl)thiophene-2-carboxamide, including exploring its use in combination with other immunomodulatory agents, studying its effects on different types of autoimmune diseases, and investigating its potential use in treating other conditions, such as cancer. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(3-fluorophenyl)thiophene-2-carboxamide in treating autoimmune diseases.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)thiophene-2-carboxamide involves several steps, starting with the reaction of 3-fluorophenylacetic acid with thionyl chloride to produce 3-fluorophenylacetyl chloride. This is then reacted with thiophene-2-amine to produce the desired product, N-(3-fluorophenyl)thiophene-2-carboxamide. The reaction scheme involves several purification steps to ensure the purity of the final product.
Scientific Research Applications
N-(3-fluorophenyl)thiophene-2-carboxamide has been extensively studied for its potential use in treating MS and other autoimmune diseases. In clinical trials, N-(3-fluorophenyl)thiophene-2-carboxamide has been shown to reduce the frequency of relapses in MS patients and slow the progression of disability. It has also been studied for its potential use in treating other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.
properties
CAS RN |
136340-92-6 |
|---|---|
Product Name |
N-(3-fluorophenyl)thiophene-2-carboxamide |
Molecular Formula |
C11H8FNOS |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N-(3-fluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8FNOS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
InChI Key |
WNFAJKQBFVQIHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



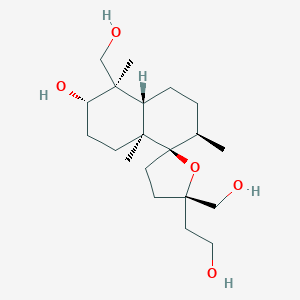
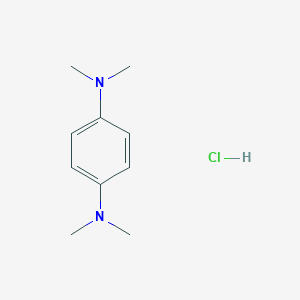
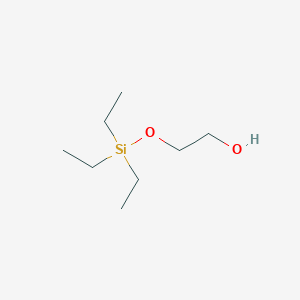
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
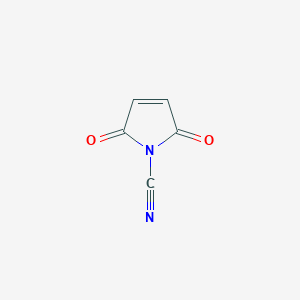
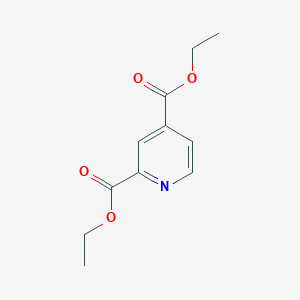
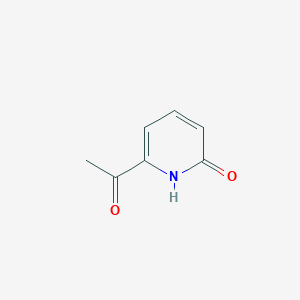
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
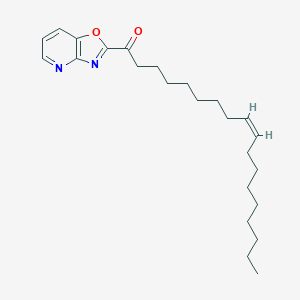

![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)
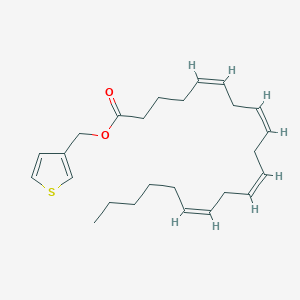
![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)